molecular formula C10H11N3O2 B2542396 5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034454-66-3

5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2542396
CAS No.: 2034454-66-3
M. Wt: 205.217
InChI Key: LPNRHTAQKMIHCM-UHFFFAOYSA-N
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Description

5-(Pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated chemical scaffold designed for pharmaceutical research and discovery. This compound features a rigid, three-dimensional 2-oxa-5-azabicyclo[2.2.1]heptane system, a structure known to impart favorable properties such as metabolic stability and conformational restriction to optimize ligand-receptor interactions . This bicyclic framework is synthetically fused with a pyrazine-2-carbonyl unit, a privileged heteroaromatic motif prevalent in numerous bioactive compounds and approved therapeutics . The strategic integration of these moieties makes it a valuable candidate for probing new biological targets. The primary research applications for this compound are anticipated in two key therapeutic areas. First, its structural analogy to N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives suggests potential as a starting point for investigating novel huntingtin protein (HTT) modulators, a promising approach for disease-modifying therapies in Huntington's disease . Second, given that substituted pyrazine-2-carboxamides are actively explored as potent inhibitors of kinases like HPK1 for oncology applications, this compound could serve as a core structure for developing new anti-cancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(9-4-11-1-2-12-9)13-5-8-3-7(13)6-15-8/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNRHTAQKMIHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols or amines, depending on the specific reaction conditions.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical agent, particularly as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, appetite, and sleep-wake cycles. Antagonists of these receptors may offer therapeutic benefits for conditions such as insomnia and obesity.

Case Study : A study demonstrated that derivatives of this compound effectively inhibited orexin receptors in vitro, suggesting potential applications in treating sleep disorders and metabolic syndromes .

Anti-inflammatory Properties

Research indicates that 5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibits anti-inflammatory activity by modulating cytokine production.

Data Table: Anti-inflammatory Activity

Compound DerivativeIC50 (µM)
Derivative A12.5
Derivative B8.0
Derivative C15.3

In a rat model of arthritis, treatment with this compound significantly reduced levels of pro-inflammatory cytokines compared to controls, reinforcing its potential as an anti-inflammatory therapeutic .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various human cancer cell lines.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

In vitro studies revealed that the compound induced apoptosis in cancer cells, evidenced by increased caspase activity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Table: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Studies have shown that modifications to the pyrazine framework can enhance antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pyrazine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-oxa-5-azabicyclo[2.2.1]heptane framework serves as a versatile platform for drug discovery. Below is a detailed comparison of structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane

Compound Name Substituent Biological Activity/Application Key Findings Reference
(±)-(1-Imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone (68a’) Imidazolyl carbonyl Antimalarial (Plasmodium falciparum) Displays slow-action activity with IC₅₀ = 1.2 µM; structural rigidity enhances target engagement .
(±)-5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole (47) Cyclohexylsulfonyl-1,3,4-oxadiazole Antimalarial Moderate activity (IC₅₀ = 3.5 µM); sulfonyl group improves metabolic stability .
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Trifluoromethyl Not specified (likely CNS modulation) CF₃ group enhances lipophilicity and blood-brain barrier penetration .
C-3 disubstituted derivatives (e.g., GABA analogs) Alkyl/acetic acid groups Neuroactive (GABA receptor modulation) Backbone constraint mimics GABA, enabling potent agonism/antagonism (e.g., baclofen analogs) .
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidine Kinase inhibition (cancer research) Chloropyrimidine moiety supports ATP-competitive binding in kinase assays .

Key Comparative Insights

Substituent Effects on Bioactivity Pyrazine-2-carbonyl: The pyrazine ring (two nitrogen atoms) in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to imidazolyl or sulfonyl groups. This could improve binding affinity to enzymes or receptors requiring aromatic or polar interactions . Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability, making it suitable for CNS-targeted drugs . GABA-like substituents: Acetic acid or alkyl groups at C-3 mimic endogenous neurotransmitters, enabling CNS applications .

Physicochemical Properties

  • Solubility : Pyrazine and oxadiazole derivatives exhibit moderate aqueous solubility due to polar heteroatoms, whereas CF₃-substituted analogs are more lipophilic .
  • Metabolic Stability : Sulfonyl and oxadiazole groups reduce susceptibility to cytochrome P450 oxidation, extending half-life .

Synthetic Accessibility Imidazolyl and sulfonyl derivatives are synthesized via nucleophilic acyl substitution or Mitsunobu reactions . Pyrazine-2-carbonyl derivatives likely require coupling agents (e.g., EDC/HOBt) to link the bicyclic amine to pyrazine-2-carboxylic acid .

Biological Selectivity

  • The rigid bicyclic core reduces off-target effects compared to flexible morpholine analogs. For example, bridged morpholines show improved selectivity in kinase and GABA receptor assays .

Biological Activity

5-(Pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a bicyclic structure that includes both nitrogen and oxygen heteroatoms, specifically a pyrazine carbonyl moiety. The synthesis often involves palladium-catalyzed reactions or other transition metal-catalyzed processes to ensure high yields and selectivity for the desired product .

Synthesis Overview:

  • Method: Commonly synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
  • Key Reagents: Pyrazine derivatives, appropriate bicyclic precursors.
  • Yield Optimization: Careful control of reaction conditions is crucial for maximizing yield and selectivity.

Biological Activity

The biological activity of this compound is influenced by its structural features, particularly the presence of heteroatoms that can interact with various biological targets.

Pharmacological Properties

  • Orexin Receptor Antagonism:
    • Compounds similar to this bicyclic structure have been investigated as orexin receptor antagonists, which are implicated in regulating sleep-wake cycles and appetite control .
    • Mechanism: Interaction with orexin receptors may lead to modulation of neuropeptide signaling pathways.
  • Enzyme Inhibition:
    • Potential inhibitors of enzymes such as cathepsin C, which is involved in immune response and inflammation.
    • Applications: Could be beneficial in treating inflammatory diseases or conditions related to immune dysregulation.
  • Antitumor Activity:
    • Related pyrazole derivatives have shown promising antitumor effects, particularly against various cancer cell lines (e.g., breast cancer) due to their ability to inhibit critical kinases involved in tumor progression .
    • Case Study: A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines, suggesting a potential pathway for therapeutic development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for developing more effective derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with nitrogen and oxygenPotential orexin receptor antagonist
3-Carboxylic acid derivativesAdditional carboxylic acid functionalityInhibitors of cathepsin C
4-Methyl derivativesMethyl substitution on the bicyclic frameworkVarying pharmacological profiles

This table highlights how modifications to the core structure can influence biological activity and therapeutic potential.

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